![molecular formula C13H16N4O B14265478 N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea CAS No. 135745-47-0](/img/structure/B14265478.png)
N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
The synthesis of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea typically involves the formation of the imidazole ring followed by the attachment of the phenyl and propan-2-ylurea groups. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the oxidation of imidazolines.
Industrial production methods: These methods often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity . This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparación Con Compuestos Similares
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea apart is its unique combination of the imidazole ring with the phenyl and propan-2-ylurea groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
135745-47-0 |
|---|---|
Fórmula molecular |
C13H16N4O |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-[4-(1H-imidazol-5-yl)phenyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)17-11-5-3-10(4-6-11)12-7-14-8-15-12/h3-9H,1-2H3,(H,14,15)(H2,16,17,18) |
Clave InChI |
VFXKMLUWJQORFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC1=CC=C(C=C1)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


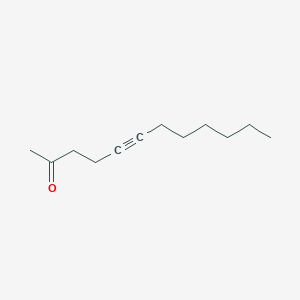
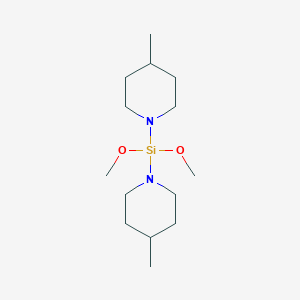
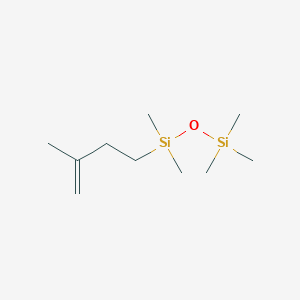
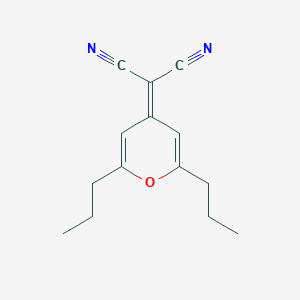
silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
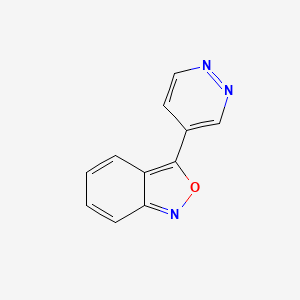
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
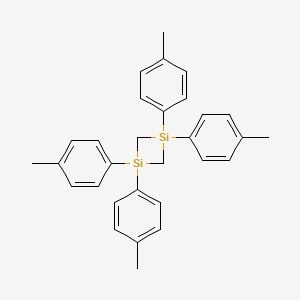

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
